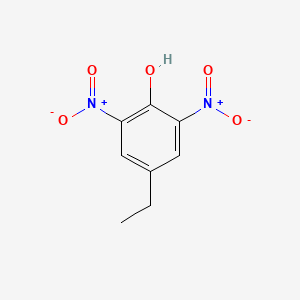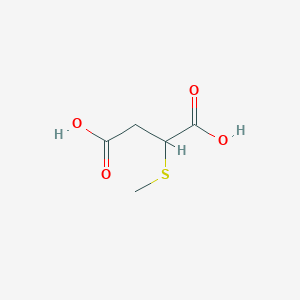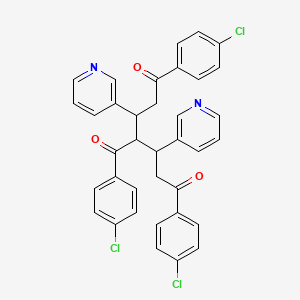
4-(4-Chlorobenzoyl)-1,7-bis(4-chlorophenyl)-3,5-di(pyridin-3-yl)heptane-1,7-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-chlorobenzoyl)-1,7-bis(4-chlorophenyl)-3,5-dipyridin-3-yl-heptane-1,7-dione is a complex organic compound characterized by its multiple aromatic rings and functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorobenzoyl)-1,7-bis(4-chlorophenyl)-3,5-dipyridin-3-yl-heptane-1,7-dione typically involves multi-step organic reactions. One common method involves the acylation of chlorobenzene with 4-chlorobenzoyl chloride in the presence of an aluminum chloride catalyst . This reaction is followed by further functionalization steps to introduce the pyridine and heptane-1,7-dione moieties.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-chlorobenzoyl)-1,7-bis(4-chlorophenyl)-3,5-dipyridin-3-yl-heptane-1,7-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
4-(4-chlorobenzoyl)-1,7-bis(4-chlorophenyl)-3,5-dipyridin-3-yl-heptane-1,7-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(4-chlorobenzoyl)-1,7-bis(4-chlorophenyl)-3,5-dipyridin-3-yl-heptane-1,7-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-chlorobenzoyl chloride: Used in the synthesis of various organic compounds.
4-chlorophenyl pyridin-4-ylmethanone:
Uniqueness
4-(4-chlorobenzoyl)-1,7-bis(4-chlorophenyl)-3,5-dipyridin-3-yl-heptane-1,7-dione is unique due to its combination of multiple aromatic rings and functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
71568-54-2 |
|---|---|
Fórmula molecular |
C36H27Cl3N2O3 |
Peso molecular |
642.0 g/mol |
Nombre IUPAC |
4-(4-chlorobenzoyl)-1,7-bis(4-chlorophenyl)-3,5-dipyridin-3-ylheptane-1,7-dione |
InChI |
InChI=1S/C36H27Cl3N2O3/c37-28-11-5-23(6-12-28)33(42)19-31(26-3-1-17-40-21-26)35(36(44)25-9-15-30(39)16-10-25)32(27-4-2-18-41-22-27)20-34(43)24-7-13-29(38)14-8-24/h1-18,21-22,31-32,35H,19-20H2 |
Clave InChI |
WCKLKMFARYJMQP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)C(CC(=O)C2=CC=C(C=C2)Cl)C(C(CC(=O)C3=CC=C(C=C3)Cl)C4=CN=CC=C4)C(=O)C5=CC=C(C=C5)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



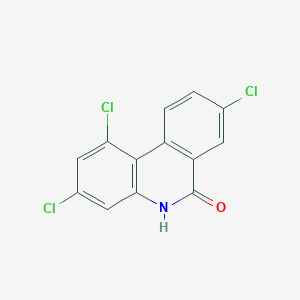
![ethyl 4-bromo-5-oxo-3,4-dihydro-1H-benzo[cd]indole-2-carboxylate](/img/structure/B13999686.png)
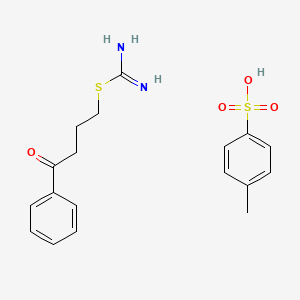
![2-[2-(Propan-2-yl)phenoxy]oxane](/img/structure/B13999694.png)
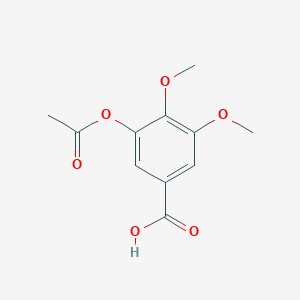
![[4-(4-Chlorophenoxy)phenyl]hydrazine](/img/structure/B13999709.png)
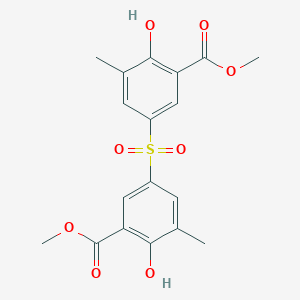
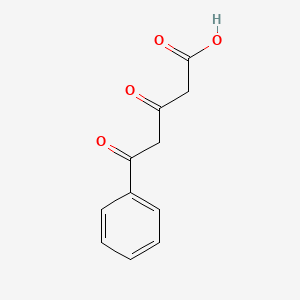
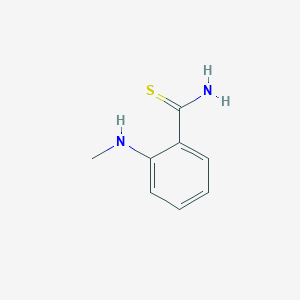
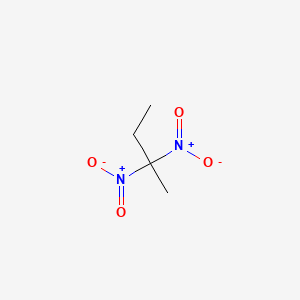
![(Ethane-1,2-diyl)bis[(methylazanediyl)-3-oxopropane-3,1-diyl] dimethanesulfonate](/img/structure/B13999737.png)
